molecular formula C21H26ClN5O B4736094 4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B4736094
M. Wt: 399.9 g/mol
InChI Key: CDMLHCWDDPQTOE-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorobenzoyl group attached to a piperazine ring, which is further connected to a pyrimidine ring substituted with a piperidine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 2-methyl-6-chloropyrimidine in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

Scientific Research Applications

4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzoyl)piperazine
  • 4-(4-Chlorobenzyl)piperazine
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid

Uniqueness

4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-16-23-19(25-9-3-2-4-10-25)15-20(24-16)26-11-13-27(14-12-26)21(28)17-5-7-18(22)8-6-17/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMLHCWDDPQTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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